molecular formula C5H11N3O B099963 1-Methyl-4-nitrosopiperazine CAS No. 16339-07-4

1-Methyl-4-nitrosopiperazine

Número de catálogo B099963
Número CAS: 16339-07-4
Peso molecular: 129.16 g/mol
Clave InChI: CEAIOKFZXJMDAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carcinogenicity of Methylated Nitrosopiperidines

The study of the carcinogenicity of nitrosopiperidine and its methylated derivatives revealed that nitrosopiperidine, 2-methyl-, 3-methyl-, and 4-methyl-nitrosopiperidine induced tumors in rats. The presence of methyl groups alpha to the nitroso function significantly reduces the molecule's carcinogenic activity .

Synthesis of Metallic Sulfates and Catalytic Activity

A series of double dihydromethylpiperazinediium metallic sulfates were synthesized and characterized. These compounds acted as diastereoselective catalysts for the nitroaldol (Henry) reaction, with the ability to regulate diastereoselectivity from exclusive threo to exclusive erythro isomer preparation .

Carcinogenesis by Derivatives of 1-Nitroso-3,5-Dimethylpiperazine

The administration of four mononitrosopiperazines to rats showed that dimethyl- and trimethylnitrosopiperazine induced a high incidence of undifferentiated lymphomas and leukemias. The acetyldimethylnitrosopiperazine was also a potent carcinogen, while the benzoyldimethylnitrosopiperazine was weakly carcinogenic .

Molecular Diversity via Amino Acid Derived Alpha-Amino Nitriles

Chiral spirocyclic 2,6-dioxopiperazines were synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles. This methodology allowed for the creation of various derivatives, including a novel tetracyclic indoline derivative .

Molecular Structure of 1:1 Complex with L-Tartaric Acid

The molecular structure of a 1:1 complex of 1,4-dimethylpiperazine di-betaine with l-tartaric acid was studied using X-ray diffraction and other spectroscopic methods. The piperazine ring was found to have a chair conformation with methyl groups in axial positions .

Mutagenicity of N-Nitrosopiperazines

The mutagenicity of carcinogenic nitrosopiperazines was studied using a host-mediated system. These compounds were not mutagenic when tested directly but showed mutagenicity when metabolized in the host-mediated assay .

Formation of N-Nitrosopiperazines at High pH

N-Nitrosopiperazines were found to form at high pH in post-combustion capture solutions containing piperazine. The study included collision-induced dissociation experiments and recommended monitoring methods for quantifying N-nitrosopiperazines .

Carcinogenic Effects of Nitrosopiperazines Administered Intravesically

The intravesical administration of two nitrosamines derived from piperazine showed carcinogenic effects in rats, with tumors appearing in the nasal mucosa and bladder. This suggests a possible carcinogenic risk if these nitrosamines are present in the bladder .

Chronic Oral Administration of 1-Nitrosopiperazine

Chronic oral administration of 1-nitrosopiperazine to rats resulted in olfactory tumors and a small number of liver tumors. The carcinogenicity may be due to the disproportionation of 1-nitrosopiperazine in the acidic stomach environment .

Crystal Structure of 1-Methylpiperazine-1,4-Diium Dipicrate

The crystal structure of 1-methylpiperazine-1,4-diium dipicrate was analyzed, revealing strong N—H⋯O hydrogen bonds forming centrosymmetric conglomerates. The piperazine ring adopts a chair conformation with the methyl substituent in the equatorial position .

Aplicaciones Científicas De Investigación

Application 1: Detection of MNP in Rifampicin Capsules

  • Summary of the Application : MNP, a nitrosamine impurity, was detected by the United Stated Food and Drug Administration (US FDA) in rifampicin capsules, a first-line anti-tuberculosis drug . The development of efficient methods for the detection of MNP is an important objective .
  • Methods of Application or Experimental Procedures : The MNP present in rifampicin capsules was detected using LC-MS/MS . A total of 27 batches from nine manufacturers in the Chinese market were tested .

Application 2: Determination of MNP in Multicomponent Products with Rifampicin

  • Summary of the Application : The LC-MS/MS method was developed for the determination of MNP, a genotoxic nitrosamine impurity in various products containing rifampicin at a 5.0 ppm limit level according to FDA .
  • Methods of Application or Experimental Procedures : Extraction with neutralization was necessary due to the matrix and solvent effect associated with the complexity of the rifampicin product . The developed method was validated in accordance with regulatory guidelines .
  • Results or Outcomes : The recovery of the MNP was 100.38 ± 3.24% and the intermediate precision was 2.52% . The contamination of MNP in Rifampicin originates in the manufacturing process of the drug .

Application 3: Synthesis of Rifampicin

  • Summary of the Application : MNP is an intermediate for the synthesis of two substrates, i.e., 1-methylpiperazine and 1-amino-4-methylpiperazine, which are used for the synthesis of drugs . One of the drugs synthesized using MNP is Rifampicin .
  • Methods of Application or Experimental Procedures : During the synthesis of 1-amino-4-methylpiperazine, MNP is reduced with zinc powder in acetic acid or with hydrogen using a palladium catalyst .
  • Results or Outcomes : The successful synthesis of Rifampicin, a potent antibiotic used in the treatment of tuberculosis, is one of the key outcomes of this process .

Application 4: Degradation Studies of Rifampicin

  • Summary of the Application : The results of forced degradation experiments show that the formation of MNP is possible by two mechanisms: through degradation of rifampicin and the oxidation of 1-amino-4-methyl-piperazine .
  • Methods of Application or Experimental Procedures : Forced degradation studies were conducted on rifampicin under various stress conditions .
  • Results or Outcomes : The study revealed that MNP can be formed through the degradation of rifampicin and the oxidation of 1-amino-4-methyl-piperazine . This finding is crucial for understanding the stability of rifampicin and ensuring the quality of pharmaceutical products .

Application 5: Synthesis of Rifampin

  • Summary of the Application : MNP is an intermediate for the synthesis of two substrates, i.e., 1-methylpiperazine and 1-amino-4-methylpiperazine, which are used for the synthesis of drugs . One of the drugs synthesized using MNP is Rifampin .
  • Methods of Application or Experimental Procedures : During the synthesis of 1-amino-4-methylpiperazine, MNP is reduced with zinc powder in acetic acid or with hydrogen using a palladium catalyst .
  • Results or Outcomes : The successful synthesis of Rifampin, a potent antibiotic used in the treatment of tuberculosis, is one of the key outcomes of this process .

Application 6: Degradation Studies of Rifampin

  • Summary of the Application : The results of forced degradation experiments show that the formation of MNP is possible by two mechanisms: through degradation of rifampin and the oxidation of 1-amino-4-methyl-piperazine .
  • Methods of Application or Experimental Procedures : Forced degradation studies were conducted on rifampin under various stress conditions .
  • Results or Outcomes : The study revealed that MNP can be formed through the degradation of rifampin and the oxidation of 1-amino-4-methyl-piperazine . This finding is crucial for understanding the stability of rifampin and ensuring the quality of pharmaceutical products .

Safety And Hazards

1-Methyl-4-nitrosopiperazine is a genotoxic impurity and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled . It is highly flammable and causes damage to organs .

Direcciones Futuras

The development of efficient methods for the detection of 1-Methyl-4-nitrosopiperazine is an important objective . A combined LC-ESI-HRMS method was developed and validated for the detection and quantitation of MNP in rifampin . This method will be used to quantitate 1-Methyl-4-Nitrosopiperazine (MNP) in rifampin and 1-Cyclopentyl-4-Nitrosopiperazine (CPNP) in rifapentine drug substance and drug product .

Propiedades

IUPAC Name

1-methyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAIOKFZXJMDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167574
Record name 1-Methyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.02 [mmHg]
Record name N-Nitroso-N'-methylpiperazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21275
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Methyl-4-nitrosopiperazine

CAS RN

16339-07-4
Record name 1-Methyl-4-nitrosopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16339-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-N'-methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-nitrosopiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-nitrosopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NITROSO-4-METHYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5584MPJ7F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-nitrosopiperazine
Reactant of Route 2
1-Methyl-4-nitrosopiperazine
Reactant of Route 3
1-Methyl-4-nitrosopiperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-nitrosopiperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-nitrosopiperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-nitrosopiperazine

Citations

For This Compound
77
Citations
J Wohlfart, O Scherf-Clavel, M Kinzig, F Sörgel… - … of Pharmaceutical and …, 2021 - Elsevier
Upon emergence of nitrosamines in various drugs, eg in valsartan, metformin and ranitidine, 4-methyl-1-nitrosopiperazine (MeNP) was found in rifampicin in August 2020. Rifampicin is …
Number of citations: 16 www.sciencedirect.com
AB Witkowska, A Wołczyńska, A Lis-Cieplak… - Molecules, 2023 - mdpi.com
… (FDA) released information about 1-methyl-4-nitrosopiperazine (MNP) contamination in … risk of presence and determination of 1-methyl-4-nitrosopiperazine (MNP) be considered only …
Number of citations: 3 www.mdpi.com
RG Klein, P Schmezer, R Hermann, P Waas… - …, 1999 - academic.oup.com
… At that time published bioassay data (3–7) on the corresponding nitrosamine, 1-methyl-4-nitrosopiperazine (NMPz), were only available after oral application of a total dose of 10 and 26 …
Number of citations: 14 academic.oup.com
W Lijinsky, HW Taylor - Zeitschrift für Krebsforschung und Klinische …, 1977 - Springer
… Two of these have been previously tested in rats (Druckrey et al.); 1-methyl-4-nitrosopiperazine yielded only an insignificant number of malignant tumors after administration of quite a …
Number of citations: 22 link.springer.com
SS Singer, GM Singer, JE Saavedra, MD Reuber… - Cancer Research, 1981 - AACR
… that, while 1,4-dinitrosopiperazine is a quite potent carcinogen in rats [giving rise to tumors of the liver and esophagus (2, 10)], mononitrosopiperazine and 1-methyl-4-nitrosopiperazine …
Number of citations: 14 aacrjournals.org
CEM Dos Santos, DJ Dorta, DP de Oliveira - Regulatory Toxicology and …, 2022 - Elsevier
… We selected the compound 1-methyl-4-nitrosopiperazine (MeNP) as a target to calculate a new acceptable limit on the basis of a more transparent and scientifically reasoned RAx. We …
Number of citations: 2 www.sciencedirect.com
X Tao, Y Tian, WH Liu, S Yao, L Yin - Frontiers in Chemistry, 2022 - frontiersin.org
… 2020, the rifampicin manufactured by Sanofi–Aventis was found by the United Stated Food and Drug Administration (US FDA) to be contaminated with 1-methyl-4-nitrosopiperazine (…
Number of citations: 8 www.frontiersin.org
YT Kao, SF Wang, MH Wu, SH Her… - Journal of Food and …, 2022 - ncbi.nlm.nih.gov
… Another advantage of our approach is that it can be scaled for other NA impurities such as 1-methyl-4-nitrosopiperazine (MNP) and 1-cyclopentyl-4-nitrosopiperazine (CPNP), as long …
Number of citations: 11 www.ncbi.nlm.nih.gov
W Yang, X Lu, T Zhou, Y Cao, Y Zhang… - Chemistry of Heterocyclic …, 2018 - Springer
… The reduction of 1-methyl-4-nitrosopiperazine (1a) was selected as a model reaction in order … 2 pressure on the reduction of 1-methyl-4-nitrosopiperazine (1a) with zinc in CO 2 –H 2 O* …
Number of citations: 2 link.springer.com
RK Elespuru, W Lijinsky - Cancer Research, 1976 - AACR
… Two noncarcinogens, 1-nitrosopiperazine and 1-methyl-4-nitrosopiperazine, and 1 strong carcinogen, 2,6-dimethyldinitrosopiperazine, were not mutagenic with or without microsomal …
Number of citations: 55 aacrjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.